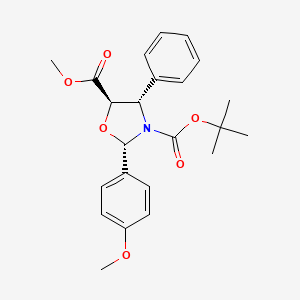

Methyl (2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylate

Description

Methyl (2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylate (CAS: 5699-54-7) is a chiral oxazolidine derivative with a stereochemically defined framework. Its structure includes:

- A tert-butoxycarbonyl (Boc) protecting group at the 3-position.

- 4-Methoxyphenyl and phenyl substituents at the 2- and 4-positions, respectively.

- A methyl ester at the 5-carboxylate position.

This compound is primarily utilized in asymmetric synthesis and as an intermediate for pharmaceuticals, leveraging its stereochemical rigidity and functional group compatibility .

Properties

IUPAC Name |

3-O-tert-butyl 5-O-methyl (2S,4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO6/c1-23(2,3)30-22(26)24-18(15-9-7-6-8-10-15)19(21(25)28-5)29-20(24)16-11-13-17(27-4)14-12-16/h6-14,18-20H,1-5H3/t18-,19+,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGOCVKHOGAOJE-ZCNNSNEGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(C(OC1C2=CC=C(C=C2)OC)C(=O)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H]([C@@H](O[C@H]1C2=CC=C(C=C2)OC)C(=O)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylate typically involves multiple steps:

Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound. This step often requires acidic or basic catalysts to facilitate the ring closure.

Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Attachment of the Methoxyphenyl and Phenyl Groups: These substituents are typically introduced through nucleophilic substitution reactions, where the oxazolidine ring is reacted with appropriate aryl halides or aryl boronic acids under palladium-catalyzed cross-coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The methyl ester at position 5 undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in taxane synthesis, such as docetaxel.

Reaction Conditions

-

Reagents : Lithium hydroxide (LiOH) in methanol/water mixture .

-

Temperature : Room temperature (~25°C).

-

Monitoring : TLC (hexane:ethyl acetate 5:2; R<sub>f</sub> of ester = 0.41, acid salt = 0.01) .

Outcome

Complete conversion to (4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid (IV) is achieved within 2 hours. Acidification with HCl precipitates the product, which is extracted with methylene chloride .

| Parameter | Value |

|---|---|

| Starting Material | Methyl ester (III) |

| Product | Carboxylic acid (IV) |

| Yield | Quantitative (crude) |

| Purity | >95% after crystallization |

Stability Under Basic and Acidic Conditions

Key Observations

-

Base Stability : No degradation observed during ester hydrolysis (pH ~13) .

-

Acid Sensitivity : Boc deprotection occurs at pH < 2, potentially disrupting the oxazolidine structure .

Stereochemical Influence on Reactivity

The (2S,4S,5R) configuration ensures regioselective reactivity:

Scientific Research Applications

Drug Development

Methyl (2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylate serves as a key building block in the synthesis of various pharmaceutical agents. Its oxazolidine structure allows for modifications that can enhance biological activity and selectivity. For instance, derivatives of this compound have shown potential as antimicrobial agents by inhibiting bacterial protein synthesis through ribosomal targeting .

Antimicrobial Properties

Research indicates that compounds derived from this oxazolidine framework exhibit significant antimicrobial activity. This is particularly relevant in the context of developing new antibiotics to combat resistant strains of bacteria . The mechanism often involves interference with the bacterial ribosome, making it a promising candidate for further exploration in drug design.

Asymmetric Synthesis

The chiral centers present in this compound make it an excellent reagent for asymmetric synthesis. It can be utilized in:

- Catalytic Reactions : The compound can act as a chiral auxiliary in various catalytic processes, enhancing the enantioselectivity of reactions .

- Synthesis of Chiral Drugs : Its ability to provide chiral centers is crucial in the synthesis of many pharmaceuticals where chirality is essential for efficacy and safety .

Case Studies

Several studies have highlighted the utility of this compound in research settings:

- A study published in Journal of Medicinal Chemistry demonstrated its effectiveness as an intermediate for synthesizing novel oxazolidinone antibiotics .

- Another research paper focused on its role in synthesizing chiral ligands for asymmetric catalysis, showcasing its versatility beyond pharmaceutical applications .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that require careful control over reaction conditions to ensure high yields and specific stereochemistry:

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Boc protection | Boc anhydride | Room temperature |

| 2 | Alkylation | Methyl iodide | Reflux |

| 3 | Cyclization | Acid catalyst | Controlled pH |

| 4 | Purification | Chromatography | Standard methods |

Mechanism of Action

The mechanism of action of Methyl (2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The Boc protecting group can be removed under acidic conditions, revealing the active amine, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 3-Position

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid (CAS: 949023-16-9)

- Key Differences :

- Replaces the Boc group with a benzoyl moiety.

- Features a carboxylic acid instead of a methyl ester at the 5-position.

- Implications: The benzoyl group offers distinct electronic effects and deprotection requirements compared to Boc .

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone (CAS: 77943-39-6)

Functional Group Modifications at the 5-Position

Core Scaffold Variations

Isoxazolidinone Derivatives (e.g., (S,S,R)-182 and (S,S,R)-183)

Spirooxazolidine Complexes

- Example : Methyl(3S,3'S,4'S,5'R)-5-bromo-2,4''-dioxo-4'-phenyl-2''-thioxodispiro[indoline-3,2'-pyrrolidine-3',5''-thiazolidine]-5'-carboxylate.

- Key Differences :

- Incorporates spiro junctions with thiazolidine and indoline systems.

- Bromo and thioxo groups introduce steric and electronic complexity.

- Implications :

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Boc vs. Benzoyl : The Boc group in the target compound enables milder deprotection (e.g., acidic conditions) compared to benzoyl, which requires stronger bases .

- Methyl Ester Advantage : The methyl ester enhances lipophilicity, improving solubility in organic solvents for reactions like nucleophilic acyl substitutions .

- Stereochemical Influence: The (2S,4S,5R) configuration provides a rigid chiral environment critical for enantioselective syntheses, outperforming simpler analogs like (4R,5S)-oxazolidinone in stereocontrol .

Biological Activity

Methyl (2S,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylate, also known as DT-6 enantiomer, is a compound with significant biological activity. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C22H25NO6

- Molecular Weight : 399.44 g/mol

- CAS Number : 157580-39-7

The compound features a complex structure characterized by an oxazolidine ring, which is known for its role in various biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that oxazolidines can influence multiple pathways, including:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of bacterial strains. It has been shown to inhibit the growth of Gram-positive bacteria by interfering with protein synthesis mechanisms.

- Antitumor Effects : Studies have demonstrated that this compound can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of the apoptotic pathway, leading to cell death in various cancer cell lines.

Case Studies

-

Antimicrobial Studies :

- A study conducted on the antimicrobial efficacy of this compound revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Streptococcus pneumoniae. This indicates a strong potential for use as an antibacterial agent in clinical settings.

-

Antitumor Research :

- In vitro experiments showed that the compound effectively reduced the viability of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The study highlighted the compound's ability to activate the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Streptococcus pneumoniae | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Table 2: Antitumor Activity in Different Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| HeLa | 20 | Modulation of cell cycle and apoptosis |

| A549 | 25 | Inhibition of proliferation |

Q & A

Q. What are the key synthetic steps and stereochemical control strategies for this oxazolidine derivative?

The synthesis typically involves Boc protection of an amine precursor, followed by cyclization to form the oxazolidine ring. Stereochemical control is achieved through chiral auxiliaries (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) or asymmetric catalysis. For example, the use of Lewis acids like BF3·OEt2 in dichloromethane at low temperatures (-20°C) stabilizes transition states, favoring the desired (2S,4S,5R) configuration. Reaction monitoring via TLC and intermediate purification by column chromatography are critical .

Q. Which spectroscopic methods are essential for structural confirmation and purity assessment?

- NMR Spectroscopy : 1H/13C NMR identifies stereochemistry via coupling constants (e.g., vicinal coupling in the oxazolidine ring) and distinct signals for the Boc group (tert-butyl protons at ~1.4 ppm) and aromatic substituents (6.5–7.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+Na]+ ion).

- HPLC : Reverse-phase HPLC with UV detection assesses purity (>95% typically required) .

Q. What safety protocols should be followed during laboratory handling?

Use personal protective equipment (gloves, goggles), work in a fume hood, and avoid skin contact. While specific hazard data for this compound is limited, general protocols for air-sensitive or irritant compounds apply: store in sealed containers under inert gas (e.g., N2) and dispose of waste via approved chemical channels .

Advanced Research Questions

Q. How can discrepancies between NMR and X-ray crystallography data for stereochemical assignments be resolved?

X-ray crystallography using SHELX software provides definitive stereochemical determination via refinement of Flack or Hooft parameters . If NMR coupling constants conflict with crystallographic data, variable-temperature NMR or NOESY experiments can assess conformational flexibility. Computational methods (e.g., DFT calculations) model possible conformers to reconcile differences .

Q. What optimization strategies improve oxazolidine ring formation yields?

- Design of Experiments (DoE) : Screen variables like solvent polarity (THF vs. DCM), temperature (-20°C to RT), and catalyst loading.

- Kinetic Studies : Monitor reaction progress via in situ IR or LC-MS to identify rate-limiting steps.

- Additives : Use molecular sieves to scavenge water or Lewis acids to stabilize intermediates. Yields >80% have been reported using BF3·OEt2 in anhydrous DCM .

Q. How can the Boc group be selectively removed without degrading the oxazolidine ring or ester?

Trifluoroacetic acid (TFA) in dichloromethane (20–50% v/v, 0–4°C) selectively cleaves the Boc group. Kinetic studies confirm the oxazolidine ring’s stability under these conditions. Alternatively, HCl in dioxane (4M, 30 min) provides milder deprotection, monitored by TLC or in situ IR to prevent over-acidification .

Q. What methodologies enable enantioselective synthesis of analogous oxazolidine derivatives?

- Chiral Auxiliaries : (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone directs stereochemistry during cyclization.

- Asymmetric Catalysis : Chiral phosphoric acids or transition-metal catalysts (e.g., Ru-based) enable enantioselective allylation or halogenation, as seen in related isoxazolidine systems .

Data Contradiction Analysis

Q. How should researchers address conflicting data in stereochemical assignments?

- Multi-Method Validation : Combine X-ray (definitive), NMR (coupling constants/NOE), and circular dichroism (CD) for chiral centers.

- Dynamic Effects : Variable-temperature NMR identifies atropisomers or ring-flipping phenomena that may skew NMR data.

- Computational Modeling : DFT-optimized structures predict coupling constants and compare them with experimental NMR data .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.